molecular formula C16H13ClN2O B2485925 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol CAS No. 75201-06-8

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol

Cat. No.: B2485925
CAS No.: 75201-06-8
M. Wt: 284.74
InChI Key: YENSOAXOCQPRKV-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol is a chemical compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to a methylphenol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol typically involves the reaction of 4-chlorophenylhydrazine with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • 1,2,4-oxadiazole derivatives

Uniqueness

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol is unique due to its specific combination of a chlorophenyl group and a pyrazole ring attached to a methylphenol moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSOAXOCQPRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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